Cas no 164597-79-9 (2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]-)

2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]-, is a specialized furan-based derivative with a thioether functional group, offering unique reactivity in organic synthesis. Its structure combines a dihydrofuran backbone with a 2-methylpropylthio substituent, enhancing its utility as an intermediate in fine chemical and pharmaceutical applications. The compound's sulfur moiety provides distinct electronic and steric properties, facilitating selective reactions such as nucleophilic substitutions or cycloadditions. Its stability under controlled conditions makes it suitable for use in controlled-release formulations or as a precursor in heterocyclic chemistry. The product is typically handled under inert conditions due to its sensitivity to oxidation, ensuring optimal performance in synthetic workflows.
2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- structure
164597-79-9 structure
商品名:2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]-
CAS番号:164597-79-9
MF:C8H12O3S
メガワット:188.244081497192
CID:5171335

2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- 化学的及び物理的性質

名前と識別子

    • 2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]-
    • インチ: 1S/C8H12O3S/c1-5(2)4-12-6-3-7(9)11-8(6)10/h5-6H,3-4H2,1-2H3
    • InChIKey: PZONECHBASVEQF-UHFFFAOYSA-N
    • ほほえんだ: O1C(=O)CC(SCC(C)C)C1=O

2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399255-1g
3-(Isobutylthio)dihydrofuran-2,5-dione
164597-79-9 98%
1g
¥1872.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399255-5g
3-(Isobutylthio)dihydrofuran-2,5-dione
164597-79-9 98%
5g
¥7044.00 2023-11-21

2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- 関連文献

2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]-に関する追加情報

2,5-Furandione, Dihydro-3-[(2-Methylpropyl)Thio]

The compound with CAS No. 164597-79-9, commonly referred to as 2,5-furandione, dihydro-3-[(2-methylpropyl)thio], is a unique organic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of furan derivatives, specifically a dihydro-furanone structure with a thioether substituent. Its chemical structure consists of a five-membered ring containing two oxygen atoms in the 2 and 5 positions, with a sulfur-containing group attached at the 3 position. The (2-methylpropyl)thio group introduces interesting electronic and steric properties to the molecule, making it a subject of interest for researchers exploring its potential applications.

Recent studies have highlighted the importance of furan derivatives in drug discovery and materials science. The dihydro-furanone core of this compound is known for its stability and reactivity under various chemical conditions. The presence of the thioether group further enhances its versatility, enabling it to participate in diverse chemical reactions such as nucleophilic substitutions and additions. This makes it a valuable intermediate in organic synthesis.

One of the most promising applications of 2,5-furandione, dihydro-3-[(2-methylpropyl)thio] lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with anti-inflammatory and antioxidant properties. For instance, studies published in 2023 have demonstrated that derivatives of this compound can inhibit certain enzymes associated with chronic inflammation, suggesting its potential role in developing novel therapeutic agents.

In addition to its biological applications, this compound has shown promise in materials science. The sulfur-containing group imparts unique electronic properties to the molecule, making it suitable for applications in polymer chemistry and catalysis. Recent advancements in green chemistry have also highlighted the importance of using such compounds as sustainable alternatives to traditional reagents.

The synthesis of 2,5-furandione, dihydro-3-[(2-methylpropyl)thio] involves a multi-step process that typically begins with the preparation of the furanone precursor. One common approach involves the condensation of aldehydes or ketones with appropriate thiol-containing reagents under controlled conditions. The reaction conditions are critical to ensure high yields and purity of the final product. Researchers have also explored alternative methods using microwave-assisted synthesis and catalytic systems to optimize the reaction efficiency.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative degradation, producing less complex organic molecules. This information is vital for designing safe disposal methods and minimizing environmental risks associated with its use.

In conclusion, 2,5-furandione, dihydro-3-[(2-methylpropyl)thio] (CAS No. 164597-79-9) is a versatile compound with significant potential in various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug development, materials science, and sustainable chemistry. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing modern chemical sciences.

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